N-(3,5-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide
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Overview
Description
N-(3,5-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a quinoline ring substituted with a methoxy group at the 8th position and a sulfonamide group at the 5th position, along with a 3,5-dimethylphenyl group attached to the nitrogen atom of the sulfonamide. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 8th position of the quinoline ring using methyl iodide in the presence of a base like potassium carbonate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the 8-methoxyquinoline-5-sulfonyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in the presence of a base such as triethylamine or pyridine.
Major Products:
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Substituted sulfonamides.
Scientific Research Applications
N-(3,5-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Explored for its antimicrobial properties, as sulfonamides are known to possess antibacterial activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of sulfonamide-sensitive enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.
Molecular Pathways: The compound may interfere with metabolic pathways involving folic acid synthesis, which is crucial for bacterial growth and replication, leading to its antimicrobial effects.
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Sulfamethoxazole, Sulfadiazine, Sulfapyridine.
Uniqueness: Unlike other sulfonamides, this compound contains a quinoline ring, which may contribute to its distinct chemical and biological properties. The presence of the methoxy group at the 8th position and the 3,5-dimethylphenyl group further differentiates it from other sulfonamides, potentially enhancing its stability and activity.
Properties
Molecular Formula |
C18H18N2O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-12-9-13(2)11-14(10-12)20-24(21,22)17-7-6-16(23-3)18-15(17)5-4-8-19-18/h4-11,20H,1-3H3 |
InChI Key |
BVCRPSRDAQYAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC)C |
Origin of Product |
United States |
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